One primary use of 1-Butoxy-2-propanol in research is as a solvent. Its properties, including miscibility with water and organic compounds, make it suitable for various applications. For example, it can be used to dissolve samples for analysis in techniques like chromatography and spectroscopy [Source: National Institute of Standards and Technology (NIST) WebBook, 2-Propanol, 1-butoxy- ].
1-Butoxy-2-propanol can act as a starting material or intermediate in organic synthesis. Its reactive hydroxyl group allows for participation in various chemical reactions, enabling the creation of complex molecules [Source: VWR, (±)-1-Butoxy-2-propanol ].
Some research investigates the potential health impacts of 1-Butoxy-2-propanol, particularly regarding its potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity in humans" due to limited data [Source: National Institutes of Health (NIH), PubChem, 1-Butoxy-2-propanol ]. Further research is needed to definitively understand its potential health risks.
1-Butoxy-2-propanol, also known as 1-butoxypropan-2-ol, is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of approximately 132.20 g/mol. It is a colorless liquid with a mild odor, primarily used as a solvent in various industrial applications. Its structure features a butoxy group attached to the second carbon of a propanol chain, which contributes to its unique solvent properties.
The compound's effects on cellular processes include:
1-Butoxy-2-propanol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. This reaction typically occurs under mild conditions (50°C to 100°C) and pressures ranging from 1 to 5 atmospheres. Common catalysts include sulfuric acid and sodium hydroxide.
In industrial settings, continuous processes are employed where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is distilled to isolate the desired product from unreacted materials and by-products, ensuring high purity and yield.
1-Butoxy-2-propanol is widely used across various industries due to its effective solvent properties. Key applications include:
Its unique properties make it suitable for applications requiring low toxicity and high boiling points compared to other solvents .
Several compounds share structural similarities with 1-butoxy-2-propanol. Here are some notable comparisons:
Compound Name | Key Features | Comparison Points |
---|---|---|
1-tert-butoxy-2-propanol | Bulkier structure affecting solvent properties | Higher viscosity than 1-butoxy-2-propanol |
2-butoxyethanol | Lower boiling point | More toxic; less suitable for high-temperature applications |
1-propoxy-2-propanol | Similar structure but different functional group | Different reactivity patterns compared to 1-butoxy-2-propanol |
2-methyl-1-propanol | More branched structure | Different solvent characteristics |
Isobutanol | Simple structure with lower boiling point | Less effective as a solvent compared to 1-butoxy-2-propanol |
1-butoxy-2-propanol stands out due to its balanced solvent properties, making it versatile for various industrial applications while maintaining lower toxicity levels compared to similar compounds like 2-butoxyethanol .
1-Butoxy-2-propanol exhibits a molecular formula of C₇H₁₆O₂, representing a secondary alcohol with a butoxy substituent [3] [6]. The compound possesses the systematic chemical name 2-propanol, 1-butoxy-, with the structural formula CH₃CH(OH)CH₂O(CH₂)₃CH₃ [20] [21]. The molecular structure features a propanol backbone with a hydroxyl group attached to the second carbon atom and a butoxy group (-O-C₄H₉) connected to the first carbon position [3] [20]. This configuration classifies the compound as a glycol ether, specifically propylene glycol n-butyl ether [6] [20]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is RWNUSVWFHDHRCJ-UHFFFAOYSA-N [6] [20].
The molecular weight of 1-butoxy-2-propanol is established at 132.20 grams per mole [3] [6] [20]. Density measurements conducted at 20°C demonstrate values ranging from 0.874 to 0.881 grams per milliliter [21] [26]. Additional density data indicate a value of 0.88 grams per cubic centimeter [3] [29], while measurements at 25°C show a relative density of 0.878 compared to water [9]. Temperature-dependent density studies reveal systematic decreases with increasing temperature, with values of 879.031 kilograms per cubic meter at 293.15 K, 874.632 kilograms per cubic meter at 298.15 K, and 870.204 kilograms per cubic meter at 303.15 K [16].
The melting point of 1-butoxy-2-propanol is reported at -85°C [9] [10], with some estimates indicating -15.45°C [3] [15]. The boiling point demonstrates consistent values across multiple sources, with measurements of 170°C at standard atmospheric pressure [3] [9] [21] and 171°C at 760 millimeters of mercury [9] [26]. Additional data from the National Institute of Standards and Technology indicate a normal boiling temperature with critically evaluated recommendations [4].
Refractive index measurements for 1-butoxy-2-propanol at 20°C using the sodium D-line (n₂₀/D) yield values of 1.416 [3] [29] and a range of 1.414 to 1.419 [21] [26]. These measurements provide critical optical characterization data for the compound under standard laboratory conditions [24].
Viscosity measurements demonstrate temperature-dependent behavior for 1-butoxy-2-propanol [14] [27]. Dynamic viscosity at 25°C is reported as 2.8 millipascal-seconds [9], while kinematic viscosity at 20°C measures 3.85 square millimeters per second [3] [9]. Theoretical calculations using the Joback method predict viscosity values ranging from 0.0625947 pascal-seconds at 236.70 K to 0.0001517 pascal-seconds at 473.72 K [14]. Binary mixture studies with various amines have provided comprehensive viscosity data across temperature ranges from 298.15 to 308.15 K [27].
The standard enthalpy of formation for 1-butoxy-2-propanol in the gas phase is calculated as -477.54 kilojoules per mole using the Joback estimation method [2] [14]. This negative value indicates an exothermic formation process from constituent elements under standard conditions [14].
The standard Gibbs free energy of formation is determined to be -236.20 kilojoules per mole [2] [14]. This thermodynamic parameter indicates the spontaneity of formation reactions under standard temperature and pressure conditions [14].
Heat capacity measurements for 1-butoxy-2-propanol demonstrate temperature-dependent behavior [14]. Gas-phase heat capacity values range from 271.52 joules per mole-kelvin at 473.72 K to 330.41 joules per mole-kelvin at 637.45 K [14]. Liquid-phase heat capacity measurements show values from 304.10 joules per mole-kelvin at 278.15 K to 335.50 joules per mole-kelvin at 339.15 K [14]. The National Institute of Standards and Technology provides critically evaluated heat capacity data for the ideal gas state across temperatures from 200 K to 1000 K [4].
The enthalpy of fusion for 1-butoxy-2-propanol is calculated as 15.64 kilojoules per mole [2] [14]. The enthalpy of vaporization demonstrates a value of 49.88 kilojoules per mole [2] [14], providing essential data for phase equilibrium calculations [4]. The National Institute of Standards and Technology database contains critically evaluated enthalpy of vaporization data as a function of temperature ranging from 255 K to 624.9 K [4].
1-Butoxy-2-propanol exhibits significant water solubility, with reported values of 52 grams per liter at 20°C [9] and 55 grams per liter at the same temperature [3] [10]. The compound's amphiphilic nature, combining hydrophilic hydroxyl functionality with hydrophobic butyl ether chains, facilitates aqueous dissolution through hydrogen bonding interactions [3] [9]. The calculated logarithmic water solubility parameter (log₁₀WS) is -1.22, indicating moderate aqueous solubility characteristics [2] [14].
The compound demonstrates excellent solubility in organic solvents due to its ether functionality and hydrocarbon chain [13]. As a glycol ether, 1-butoxy-2-propanol exhibits miscibility with various organic phases, making it valuable as a coupling agent in formulations requiring controlled solubility [13]. The balanced polarity allows effective dissolution in both polar and moderately nonpolar organic systems [13].
The octanol-water partition coefficient (log P) for 1-butoxy-2-propanol is consistently reported across multiple sources [3] [9] [10] [14]. Measured values include 1.2 at 20°C [3] [9] and calculated values of 1.184 [14]. Additional reported values include 1.15 [10] and 1.523 [10], indicating moderate lipophilicity. These partition coefficient measurements demonstrate the compound's balanced hydrophilic-lipophilic properties, essential for applications requiring specific solubility characteristics [9] [10].
Fourier Transform Infrared spectroscopy analysis of 1-butoxy-2-propanol has been conducted using capillary cell neat techniques [20]. The infrared spectrum exhibits characteristic absorption bands corresponding to the hydroxyl, ether, and alkyl functional groups present in the molecular structure [19] [20]. Vapor phase infrared spectroscopy data are available through multiple spectroscopic databases, providing comprehensive vibrational frequency information [20] [23].
Mass spectrometry analysis of 1-butoxy-2-propanol reveals characteristic fragmentation patterns with the molecular ion peak at mass-to-charge ratio 132 [19] [23]. Gas chromatography-mass spectrometry data indicate source temperatures of 260°C and sample temperatures of 170°C using 75 electron volt ionization [19]. Significant fragment ions include peaks at mass-to-charge ratios 45 (100% relative intensity), 57 (89.8%), 41 (35.8%), 87 (30.8%), 29 (28.3%), and 56 (32.0%) [19]. Multiple mass spectrometry datasets are available through spectroscopic databases, providing comprehensive fragmentation analysis [20] [23].
Property | Value | Units | Temperature | Source |
---|---|---|---|---|
Molecular Weight | 132.20 | g/mol | - | [3] [6] [20] |
Density | 0.874-0.881 | g/mL | 20°C | [21] [26] |
Boiling Point | 170-171 | °C | 1 atm | [3] [9] [21] |
Melting Point | -85 | °C | - | [9] [10] |
Refractive Index | 1.414-1.419 | n₂₀/D | 20°C | [21] [26] |
Viscosity (Dynamic) | 2.8 | mPa·s | 25°C | [9] |
Water Solubility | 52-55 | g/L | 20°C | [3] [9] [10] |
Log P (octanol/water) | 1.2 | - | 20°C | [3] [9] |
Thermodynamic Property | Value | Units | Method |
---|---|---|---|
Enthalpy of Formation (gas) | -477.54 | kJ/mol | Joback Calculation [2] [14] |
Gibbs Free Energy | -236.20 | kJ/mol | Joback Calculation [2] [14] |
Enthalpy of Fusion | 15.64 | kJ/mol | Joback Calculation [2] [14] |
Enthalpy of Vaporization | 49.88 | kJ/mol | Joback Calculation [2] [14] |
Heat Capacity (gas, 473.72 K) | 271.52 | J/mol·K | Joback Calculation [14] |
Heat Capacity (liquid, 293.15 K) | 312.70 | J/mol·K | Experimental [14] |
Irritant